2-Nitrosonaphthalene

Description

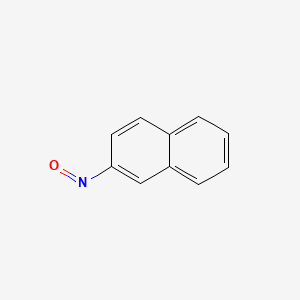

Structure

3D Structure

Properties

IUPAC Name |

2-nitrosonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWGWRUGGACWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216300 | |

| Record name | Naphthalene, 2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-08-8 | |

| Record name | 2-Nitrosonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROSONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S700W3KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitrosonaphthalene and Its Derivatives

Approaches to 2-Nitrosonaphthalene Core Synthesis

The synthesis of the 2-nitrosonaphthalene core is approached through distinct chemical pathways, including nucleophilic aromatic substitution and advanced asymmetric catalytic techniques that allow for stereochemical control.

Nucleophilic Aromatic Substitution Pathways of Nitrosonaphthalenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. nih.gov In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical nucleophilic rings, aromatic systems can become electrophilic and susceptible to nucleophilic attack when they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism is distinct from SN2 reactions as it occurs at a trigonal sp² hybridized carbon atom. wikipedia.org The reaction generally proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

Electron-withdrawing groups, such as nitro (NO₂) and nitroso (NO) groups, play a critical role in activating the aromatic ring for nucleophilic attack. youtube.comnih.gov These groups stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com For the reaction to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group. masterorganicchemistry.com When the activating group is in the meta position, this stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com The general SNAr mechanism is outlined below:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). |

| 2. Leaving Group Departure | The aromaticity of the ring is restored as the leaving group is expelled. This step is typically fast. |

The rate-limiting step is usually the initial addition of the nucleophile to the aromatic ring, which disrupts its aromaticity. nih.gov The presence of a nitroso group, analogous to a nitro group, would facilitate this process by stabilizing the anionic intermediate, making nucleophilic aromatic substitution a viable pathway for the synthesis and functionalization of nitrosonaphthalenes.

Asymmetric Catalytic Synthesis Techniques for Nitrosonaphthalenes

Asymmetric catalysis provides powerful methods for the synthesis of chiral molecules with high enantioselectivity. frontiersin.orgnih.gov In the context of nitrosonaphthalenes, chiral phosphoric acids have been employed as organocatalysts for the atroposelective arylation of 2-nitrosonaphthalenes. beilstein-journals.org This technique allows for the construction of axially chiral biaryls, which are important structures in biochemistry and asymmetric catalysis. beilstein-journals.org

The reaction involves a nucleophilic aromatic substitution where various substituted indoles act as nucleophiles. The chiral phosphoric acid catalyst controls the stereochemical outcome of the reaction, leading to the formation of axially chiral arylindoles. beilstein-journals.org The process proceeds through the formation of an intermediate which can then be rearomatized and oxidized to yield the final product. beilstein-journals.org This methodology demonstrates a sophisticated approach to creating highly enantioenriched axially chiral frameworks from achiral starting materials. beilstein-journals.org

Synthesis of Chemically Related Nitrosonaphthalene Compounds

Building upon the core nitrosonaphthalene structure, various synthetic methods are used to create more complex derivatives, such as dyes and functionalized analogs.

Diazo Coupling Reactions for Bis-Azo Nitroso Naphthalene (B1677914) Dyes

Azo coupling is a reaction between a diazonium compound and another aromatic molecule to produce an azo compound, characterized by an R−N=N−R' linkage. wikipedia.org This electrophilic aromatic substitution reaction uses the aryldiazonium cation as the electrophile, which attacks an activated, electron-rich aromatic nucleophile such as a phenol or naphthol. wikipedia.org

This methodology has been successfully applied to synthesize bis-azo nitroso naphthalene dyes. ekb.eg In a specific application, 4-nitroaniline (B120555) was diazotized and then coupled with 1-hydroxy-2-nitrosonaphthalene. ekb.eg This reaction produces novel azo nitroso-based disperse dyes. These dyes have been characterized and evaluated for their properties on synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide 6. ekb.eg

The synthesized dyes exhibited excellent fastness properties, as detailed in the table below.

| Fastness Property | Rating (International Geometric Scale) |

| Light Fastness | 6/7 to 7 |

| Washing Fastness | 5 (Excellent) |

| Rubbing Fastness | 4/5 to 5 |

| Perspiration Fastness | 4/5 to 5 |

These results indicate the potential of these bis-azo nitroso naphthalene dyes for use in coloring synthetic polymers. ekb.eg

Copper(II)-Mediated Functionalization of Nitroso-Naphthol Analogs

The functionalization of nitrosonaphthols can be achieved through metal-mediated reactions, which can introduce new atoms or groups onto the molecular scaffold. A notable example is the copper(II)-mediated iodination of 1-nitroso-2-naphthol (NON) to produce 3-iodo-1-nitrosonaphthalene-2-ol (I-NON). mdpi.comnih.gov

This reaction provides a synthetically valuable route for modifying nitrosonaphthols, as direct iodination can be challenging. mdpi.com The study identified optimal reaction conditions that resulted in a high yield of the iodinated product. mdpi.comnih.gov

Optimized Reaction Conditions for Iodination of 1-Nitroso-2-naphthol mdpi.comnih.gov

| Parameter | Details |

|---|---|

| Copper Source | Cu(OAc)₂·H₂O |

| **Molar Ratio (CuII:NON:I₂) ** | 1:2:8 |

| NMR Yield of I-NON | 94% |

The resulting iodinated product, I-NON, was thoroughly characterized and also used as a ligand to synthesize new copper(II) complexes. mdpi.comnih.gov This demonstrates how copper(II)-mediation not only facilitates the functionalization of the nitroso-naphthol analog but also opens pathways to new coordination compounds. mdpi.com

Reaction Mechanisms and Pathways of 2 Nitrosonaphthalene

Electrophilic Reactivity of the Nitroso Moiety in Functionalization

While aromatic systems are typically nucleophilic, the introduction of a potent electron-withdrawing group can render the ring electron-deficient and thus susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The nitroso (-N=O) group on the naphthalene (B1677914) core serves this function, activating the aromatic system for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgresearchgate.net Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the electronic effects of the nitroso group. These studies reveal that the nitroso substituent sufficiently lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the naphthalene ring system, making it an appropriate electrophilic partner for nucleophilic substitution. researchgate.net

The inherent electrophilicity of 2-nitrosonaphthalene can be significantly enhanced through catalysis. Brønsted acid catalysts, particularly chiral phosphoric acids (CPAs), play a pivotal role in activating the nitroso moiety. The activation mechanism involves the protonation or, more commonly, the formation of a strong hydrogen bond between the acidic proton of the catalyst and the oxygen atom of the nitroso group. illinois.edunih.gov

This interaction further polarizes the N=O bond, increasing the electron-withdrawing capacity of the nitroso group and consequently enhancing the electrophilicity of the naphthalene ring. This activation lowers the energy barrier for the nucleophile to attack the aromatic ring, thereby accelerating the rate of the substitution reaction. illinois.eduwikipedia.org In essence, the catalyst functions by making the 2-nitrosonaphthalene a more potent electrophile, facilitating reactions with a range of nucleophiles that might otherwise be sluggish or unreactive.

Hydrogen bonding is a cornerstone of the catalytic strategy for modulating the reactivity of 2-nitrosonaphthalene. wikipedia.org Chiral phosphoric acids are particularly effective because they can act as bifunctional catalysts, engaging both the electrophile and the nucleophile simultaneously through a network of hydrogen bonds. researchgate.net

In the catalytic cycle, the phosphoric acid's P=O group can act as a hydrogen-bond acceptor, while the P-OH group serves as a hydrogen-bond donor. researchgate.net In the reaction between 2-nitrosonaphthalene and a nucleophile like indole (B1671886), the CPA catalyst forms a hydrogen bond with the nitroso group's oxygen atom, activating the electrophile as described above. researchgate.net Concurrently, the catalyst can interact with the N-H bond of the indole nucleophile. rsc.org This dual binding brings the two reactants into close proximity within a highly organized, chiral transition state. nih.gov This templating effect not only accelerates the reaction but is also fundamental to controlling the stereochemical outcome, as the specific geometry of this hydrogen-bonded complex dictates the facial selectivity of the nucleophilic attack. researchgate.netrsc.org

Stereochemical Control and Atropisomerism in Nitrosonaphthalene Transformations

A significant application of 2-nitrosonaphthalene's reactivity is in the synthesis of atropisomers—stereoisomers arising from hindered rotation around a single bond. The construction of axially chiral biaryls, such as indole-naphthalenes, represents a formidable challenge in asymmetric synthesis. Catalytic asymmetric nucleophilic aromatic substitution using 2-nitrosonaphthalene has emerged as a powerful strategy to achieve this with excellent stereocontrol. researchgate.net

The atroposelective arylation of indoles with 2-nitrosonaphthalene has been successfully realized through catalysis by chiral phosphoric acids (CPAs). researchgate.net This strategy enables the efficient construction of axially chiral indole-naphthalenes, which are valuable structures in medicinal chemistry and materials science. nih.gov

Guided by DFT calculations, researchers have identified that the reaction proceeds via an asymmetric nucleophilic aromatic substitution pathway. researchgate.net The CPA catalyst orchestrates the reaction, leading to products with high yields and excellent stereocontrol. The success of this method hinges on the ability of the chiral catalyst to create a distinct steric environment that differentiates between the two competing pathways leading to the respective atropisomers.

Table 1: Atroposelective Arylation of Indoles with 2-Nitrosonaphthalene

| Entry | Indole Nucleophile | 2-Nitrosonaphthalene Electrophile | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Indole | 2-Nitrosonaphthalene | 95 | 97:3 |

| 2 | 5-Methoxyindole | 2-Nitrosonaphthalene | 98 | 98:2 |

| 3 | 5-Chloroindole | 2-Nitrosonaphthalene | 92 | 96:4 |

| 4 | Tryptamine derivative | 2-Nitrosonaphthalene | 89 | 95:5 |

This table presents representative results for the chiral phosphoric acid-catalyzed reaction between various indole nucleophiles and 2-nitrosonaphthalene, showcasing the high yields and enantioselectivities achieved. Data is synthesized from findings discussed in related studies. researchgate.netdntb.gov.ua

The origin of enantioselectivity in the CPA-catalyzed arylation of 2-nitrosonaphthalene lies in the energetic differentiation of the diastereomeric transition states. rsc.org DFT calculations have provided profound insight into this mechanism. researchgate.netnih.gov The chiral catalyst, typically derived from a BINOL (1,1'-bi-2-naphthol) backbone, possesses bulky substituents at its 3,3'-positions. These groups create a well-defined chiral pocket or cavity. nih.govresearchgate.net

The catalyst, the 2-nitrosonaphthalene, and the indole nucleophile assemble into a ternary complex held together by hydrogen bonds. researchgate.net There are two primary pathways for the nucleophilic attack on the naphthalene ring, one leading to the (R)-atropisomer and the other to the (S)-atropisomer. In the transition state for the favored pathway, the substrates fit comfortably within the chiral pocket of the catalyst. However, in the transition state leading to the minor enantiomer, significant steric repulsion occurs between the substrates and the bulky 3,3'-substituents of the CPA catalyst. nih.gov This steric clash raises the energy of the disfavored transition state, making the formation of the major enantiomer a much faster and more favorable process. It is this energy difference, dictated by the precise steric and electronic interactions within the chiral catalyst's sphere of influence, that is the ultimate source of the high enantioselectivity. nih.govrsc.org

Based on a comprehensive review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound 2-nitrosonaphthalene are not sufficiently available to construct an article that adheres to the requested structure. The majority of computational research in this area has been conducted on the related, but chemically distinct, compound 2-nitronaphthalene.

Information regarding Density Functional Theory (DFT) analyses, Frontier Molecular Orbitals (HOMO-LUMO), charge transfer characteristics, substituent effects, molecular dynamics, solvent effects, and reaction pathway predictions for 2-nitrosonaphthalene is not present in the provided search results. While metabolic pathways note that 2-nitrosonaphthalene can be formed from the reduction of 2-nitronaphthalene, dedicated computational studies on its electronic and structural properties as per the detailed outline are not found. bio-rad.com

Therefore, it is not possible to generate the requested article focusing solely on the computational and theoretical studies of 2-nitrosonaphthalene.

Computational and Theoretical Studies on 2 Nitrosonaphthalene

Reaction Pathway Elucidation and Mechanistic Predictions

Theoretical Modeling of Catalytic Cycles

While direct theoretical modeling of catalytic cycles exclusively featuring 2-nitrosonaphthalene is not extensively documented in publicly available research, significant insights can be drawn from computational studies on analogous nitroaromatic compounds, such as nitrobenzene (B124822). Density Functional Theory (DFT) has been effectively utilized to unravel the mechanisms of catalytic reduction of nitroarenes to their corresponding anilines, a process in which nitroso-intermediates play a crucial role. researchgate.net

These theoretical models often depict a stepwise reduction process. For instance, in the dioxomolybdenum(VI) dichloride-catalyzed reduction of nitrobenzene, the proposed catalytic cycle is conceptualized as three sequential sub-cycles. The first of these cycles involves the reduction of the nitro group to a nitroso group. researchgate.net This is followed by the reduction of the nitroso intermediate to a hydroxylamine (B1172632), and finally to an aniline. researchgate.net Each of these cycles regenerates the catalyst. researchgate.net Such a modeled pathway for nitrobenzene provides a valuable theoretical framework for understanding potential catalytic transformations of 2-nitrosonaphthalene.

The catalytic reduction of nitroaromatics is a pivotal process in industrial chemistry, and understanding the role of intermediates like 2-nitrosonaphthalene is key to optimizing these reactions. researchgate.net Theoretical studies can map out the free energy profiles of these catalytic cycles, identifying transition states and the activation energies required for each step. researchgate.net For example, in the modeled reduction of nitrobenzene, the free energy differences and activation free energies for the transformation of intermediates are calculated to predict the reaction kinetics. researchgate.net

Interactive Table: Modeled Catalytic Sub-cycles in Nitroarene Reduction researchgate.net

| Catalytic Sub-cycle | Transformation | Intermediate Formed |

|---|---|---|

| A | Nitro to Nitroso | Nitroso-intermediate |

| B | Nitroso to Hydroxylamine | Hydroxylamine-intermediate |

| C | Hydroxylamine to Aniline | Aniline |

Prediction of Reactive Sites and Transformation Energetics

Computational methods are powerful in predicting the reactive sites of a molecule and the energetics of its chemical transformations. For 2-nitrosonaphthalene, theoretical calculations can identify regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. This is often achieved through the analysis of the molecule's electronic structure, such as the distribution of electron density and the energies of its molecular orbitals.

The nitroso group (-NO) is strongly electron-withdrawing, which significantly influences the electronic properties of the naphthalene (B1677914) ring system. This electron-withdrawing nature can be quantified by the Hammett equation, which shows a substantial shift in the electronic character of the aromatic system upon the reduction of a nitro group to an amino group. nih.gov This principle suggests that the nitroso group in 2-nitrosonaphthalene will create electrophilic sites on the naphthalene core.

Molecular orbital theory provides a framework for understanding the reactivity of molecules. wolfram.comyoutube.comlibretexts.orgopenstax.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The LUMO energy is often correlated with the susceptibility of a molecule to nucleophilic attack. researchgate.net For 2-nitrosonaphthalene, the LUMO is expected to be localized around the nitroso group and certain positions on the naphthalene ring, indicating these as the primary sites for reduction and other nucleophilic additions. DFT calculations can provide precise energies and visualizations of these frontier orbitals.

Interactive Table: Predicted Reactive Sites and Energetic Properties of 2-Nitrosonaphthalene

| Property | Predicted Characteristic | Computational Method of Determination |

|---|---|---|

| Electrophilic Sites | Nitrogen of the nitroso group and specific carbons on the naphthalene ring | Analysis of LUMO, Electrostatic Potential Mapping |

| Nucleophilic Sites | Oxygen of the nitroso group | Analysis of HOMO, Electrostatic Potential Mapping |

| Transformation Energetics (e.g., Reduction) | Calculation of reaction enthalpies and activation energies | DFT, Ab initio methods |

Spectroscopic Characterization of 2 Nitrosonaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity and mapping the carbon framework of 2-nitrosonaphthalene. By analyzing the chemical shifts and coupling patterns in both proton and carbon spectra, a detailed picture of the molecule's atomic arrangement can be constructed.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in 2-nitrosonaphthalene. The aromatic protons on the naphthalene (B1677914) ring system exhibit characteristic chemical shifts, typically found in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents. The specific position of the nitro group at the C2 position influences the electronic distribution across the rings, leading to a unique pattern of signals for the seven aromatic protons.

The protons closer to the electron-withdrawing nitro group are expected to be more deshielded and thus resonate at a higher frequency (higher ppm value). The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with neighboring protons, which helps to confirm the substitution pattern on the naphthalene core.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.0-8.2 | d | 8.0-9.0 |

| H-3 | 7.8-8.0 | d | 8.0-9.0 |

| H-4 | 7.5-7.7 | t | 7.0-8.0 |

| H-5 | 7.9-8.1 | d | 7.0-8.0 |

| H-6 | 7.4-7.6 | t | 7.0-8.0 |

| H-7 | 7.4-7.6 | t | 7.0-8.0 |

| H-8 | 7.9-8.1 | d | 7.0-8.0 |

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to elucidate the carbon skeleton of 2-nitrosonaphthalene. The spectrum displays distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronic effects of substituents.

In 2-nitrosonaphthalene, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring system. The carbon atom directly attached to the nitro group (C-2) is significantly deshielded and appears at a characteristic downfield chemical shift. The other aromatic carbons also show a range of chemical shifts that can be assigned based on their position relative to the nitro substituent and predictive models for substituted naphthalenes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 125-130 |

| C-2 | 145-150 |

| C-3 | 120-125 |

| C-4 | 128-132 |

| C-4a (bridgehead) | 130-135 |

| C-5 | 127-130 |

| C-6 | 126-129 |

| C-7 | 126-129 |

| C-8 | 127-130 |

| C-8a (bridgehead) | 133-138 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the conjugated π-electron systems and the energy levels of the electronic states.

Determination of Absorption Maxima and Band Shapes

The UV-Vis spectrum of 2-nitrosonaphthalene is characterized by absorption bands that correspond to electronic transitions within the aromatic system. Naphthalene itself exhibits strong absorption bands, and the addition of a nitro group, a chromophore, modifies the spectrum. The nitro group extends the conjugation and introduces n-π* transitions, which can lead to a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted naphthalene.

Nitroaromatic compounds typically display broad absorption bands. For instance, related mononitrotoluenes show a broad absorption between 240 and 250 nm. For nitronaphthalene derivatives, absorption bands can also appear at longer wavelengths. For example, 5-amino-1-nitronaphthalene, a derivative, absorbs light at around 400 nm. nih.gov The spectrum of 2-nitrosonaphthalene is expected to show complex, broad bands resulting from the overlap of multiple electronic transitions.

Table 3: Representative UV-Vis Absorption Data for Nitroaromatic Compounds

| Compound | Absorption Maxima (λmax, nm) | Solvent |

| Naphthalene | 221, 275, 312 | Hexane |

| Mononitrotoluenes | ~240-250 | Not Specified |

| 5-amino-1-nitronaphthalene | ~400 | Not Specified |

Correlation with Electronic Transitions and Excited States

The absorption bands observed in the UV-Vis spectrum of 2-nitrosonaphthalene are correlated with specific electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). The primary transitions in aromatic systems like naphthalene are π → π* transitions. The introduction of the nitro group, which has non-bonding electrons on the oxygen atoms, also allows for n → π* transitions, which are typically weaker and can be observed as shoulders on the main absorption bands.

Upon photoexcitation, 2-nitrosonaphthalene is promoted to a Franck-Condon excited state. Studies on nitronaphthalene derivatives reveal that these molecules undergo extremely rapid non-radiative decay processes. redalyc.org A significant pathway for this decay is ultrafast intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to a nearby triplet state (Tₙ). redalyc.org This process occurs on a femtosecond timescale. The excited states often possess a significant charge-transfer (CT) character, where electron density is redistributed between the naphthalene ring and the nitro group. nih.gov This charge-transfer nature plays a crucial role in the photophysical behavior and the rapid deactivation of the excited states. nih.govredalyc.org

Advanced Applications of 2 Nitrosonaphthalene in Chemical Research

Role in Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric catalysis is a pivotal field in modern organic synthesis, relying on the use of chiral catalysts and auxiliaries to produce enantiomerically pure compounds. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product.

A thorough review of scientific literature reveals a notable lack of documented applications for 2-nitrosonaphthalene as a primary chiral ligand or auxiliary in asymmetric catalysis. While a vast array of chiral ligands and auxiliaries have been developed and successfully employed in numerous asymmetric transformations, specific research detailing the design, synthesis, and application of 2-nitrosonaphthalene-based systems in this context is not prominent. The development of effective chiral ligands often relies on specific structural features, such as C2 symmetry, steric bulk, and the presence of coordinating heteroatoms, which enable effective stereochemical control. The existing body of research does not indicate that 2-nitrosonaphthalene has been extensively investigated or proven to be a privileged scaffold for inducing high levels of stereoselectivity in catalytic reactions.

Potential in Organic Electronics and Advanced Materials Science

The field of organic electronics utilizes organic materials, particularly semiconductors, for applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used. Nitroaromatic compounds, in general, are known for their electron-withdrawing nature, which can impart n-type semiconducting properties.

However, a specific and detailed exploration of 2-nitrosonaphthalene in the context of organic electronics and advanced materials science is not substantially present in the available literature. While the nitro group is a powerful electron-withdrawing moiety and has been incorporated into various organic molecules to create n-type organic semiconductors, the direct application or significant potential of 2-nitrosonaphthalene itself as a primary component in conductive polymers or other advanced materials has not been a major focus of reported research. The development of materials for organic electronics often requires a delicate balance of electronic properties, processability, and stability, and the current research landscape does not highlight 2-nitrosonaphthalene as a key player in this arena.

Development of Nitroso-Based Dyes with Tailored Optical Properties

In contrast to the preceding sections, the application of nitrosonaphthalene derivatives in the synthesis of dyes is a more established area of research. The nitroso group can act as a chromophore and can be involved in the synthesis of various classes of colorants, particularly azo dyes. These dyes are characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings, forming extended conjugated systems responsible for their color.

Research has demonstrated the synthesis of novel bis-azo nitroso naphthalene (B1677914) dyes. research-nexus.net In one study, 1-hydroxy-2-nitrosonaphthalene was used as a key reactant in diazo coupling reactions with 4-nitroaniline (B120555) to produce a series of bis-azo disperse dyes. research-nexus.net These dyes were characterized by various spectroscopic methods, and their dyeing performance on synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyamide 6 (nylon 6) was evaluated. research-nexus.net

The synthesized dyes exhibited promising properties for textile applications. research-nexus.net The absorption spectra of these dyes showed multiple maxima in the range of 386–513 nm, indicating their potential for vibrant colors. research-nexus.net Furthermore, the dyed fabrics displayed good to excellent fastness properties, as detailed in the table below.

| Fastness Property | Rating (International Geometric Scale) |

|---|---|

| Light Fastness | 6/7 to 7 |

| Washing Fastness | 5 |

| Rubbing Fastness | 4/5 to 5 |

| Perspiration Fastness | 4/5 to 5 |

Similarly, 2-nitroso-1-naphthol (B92032) has been utilized as a coupling component in the synthesis of azo dyes with various aromatic amines. scirp.org These dyes were applied to both vegetable and chrome-tanned leather, with studies indicating very good exhaustion on chrome-tanned leather. scirp.org The fastness properties of these dyes on leather were also found to be impressive. scirp.org

| Fastness Property | Rating |

|---|---|

| Washing | 3 - 5 |

| Perspiration (Acid) | 4 - 5 |

| Perspiration (Alkaline) | 4 - 5 |

| Light | 4 - 7 |

These studies underscore the utility of nitrosonaphthalene derivatives in creating dyes with tailored properties for specific applications. The ability to modify the aromatic amines used in the coupling reaction allows for the fine-tuning of the resulting dye's color and fastness characteristics.

Future Research Perspectives in 2 Nitrosonaphthalene Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

Traditional synthetic routes to nitrosoarenes often involve harsh conditions and limited functional group tolerance. researcher.life Future research will likely focus on developing milder, more efficient, and environmentally benign methods for the synthesis of 2-nitrosonaphthalene.

One promising avenue is the exploration of photochemical transformations . Recent progress has demonstrated the utility of visible light-induced conversions of nitroso compounds, offering a green and effective synthetic methodology. researchgate.netresearchgate.net A continuous flow approach for the synthesis of nitrosoarenes via photochemical rearrangement of aryl imines has been developed, a strategy that could potentially be adapted for 2-nitrosonaphthalene, providing a scalable and efficient process. acs.org

Biocatalysis represents another frontier in the synthesis of nitroaromatic compounds and their derivatives. While the direct biocatalytic synthesis of 2-nitrosonaphthalene has not been extensively studied, research into the biodegradation of nitroaromatic compounds reveals enzymatic pathways that could be harnessed for synthetic purposes. nih.gov The use of enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Furthermore, the development of novel catalytic systems is a key area of future research. This includes the design of catalysts that can facilitate the direct and selective nitrosation of the naphthalene (B1677914) core, potentially avoiding the multi-step sequences that are often currently employed.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insight

A thorough understanding of the molecular and electronic structure of 2-nitrosonaphthalene is crucial for predicting its reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational chemistry to gain deeper insights. researchgate.net

Advanced Spectroscopic Techniques , such as ultrafast spectroscopy, will be instrumental in probing the electronic dynamics of 2-nitrosonaphthalene on femtosecond timescales. spectroscopyonline.com This can provide unprecedented insights into its excited-state properties and photochemical reactivity. The integration of various spectroscopic methods with computational analysis will be key to interpreting complex spectral data and understanding the influence of the surrounding environment on the molecule's properties. solubilityofthings.comnih.gov

Computational Chemistry offers a powerful tool for modeling the structure, properties, and reactivity of 2-nitrosonaphthalene. nih.gov Density Functional Theory (DFT) can be employed to investigate the effects of the nitroso group on the aromaticity and electronic structure of the naphthalene system. bohrium.com Future computational studies could focus on:

Modeling Reaction Mechanisms: Elucidating the transition states and energy barriers of known and potential reactions of 2-nitrosonaphthalene.

Predicting Spectroscopic Properties: Simulating vibrational and electronic spectra to aid in the interpretation of experimental data.

Designing Novel Derivatives: Computationally screening 2-nitrosonaphthalene derivatives with tailored electronic and optical properties for specific applications.

The following table summarizes potential advanced techniques and their expected insights for the study of 2-nitrosonaphthalene.

| Technique | Expected Insights |

| Ultrafast Transient Absorption | Real-time observation of excited-state dynamics and photochemical reaction intermediates. |

| Femtosecond Stimulated Raman | Structural evolution of the molecule during chemical reactions on ultrafast timescales. |

| Density Functional Theory (DFT) | Detailed information on electronic structure, molecular orbitals, and reactivity indices. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra, and understanding of photophysical properties. |

Investigation of Unexplored Reactivity Patterns and Transformation Mechanisms

The nitroso group is a versatile functional group, capable of acting as an electrophile, nucleophile, and radical acceptor. researchgate.netresearchgate.net While some reactions of nitrosoarenes are well-established, there remains significant scope for discovering novel reactivity patterns and transformation mechanisms for 2-nitrosonaphthalene.

Future research in this area will likely explore:

Radical Chemistry: The recent development of radical conversions of nitrosoarenes provides a powerful platform for the construction of complex molecules. rsc.org Investigating the radical-mediated reactions of 2-nitrosonaphthalene could lead to the synthesis of novel, sterically hindered secondary amines and N-heterocycles.

Cycloaddition Reactions: Nitrosoarenes are known to participate in various cycloaddition reactions. A deeper exploration of the cycloaddition chemistry of 2-nitrosonaphthalene could yield a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Catalytic Transformations: The development of new catalytic systems could unlock novel transformations of the nitroso group in 2-nitrosonaphthalene. This includes exploring its use as a directing group in C-H functionalization reactions or as a building block in multicomponent reactions. rsc.org

A systematic study of its reactivity with a broader range of substrates and under various reaction conditions will be crucial for uncovering its full synthetic potential.

Integration into Interdisciplinary Chemical Fields

The unique properties of 2-nitrosonaphthalene make it a promising candidate for applications in various interdisciplinary fields of chemistry.

In medicinal chemistry and chemical biology , 2-nitrosonaphthalene is known to be a metabolite of 2-nitronaphthalene, a compound of toxicological interest. bio-rad.com Further investigation into its metabolic pathways and interactions with biological macromolecules could provide valuable insights into the mechanisms of toxicity of nitroaromatic compounds. Moreover, the concept of bioorthogonal chemistry , which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, presents an exciting future direction. wikipedia.orgnih.govspringernature.comresearchgate.netdypvp.edu.in The reactivity of the nitroso group could potentially be harnessed for the development of novel bioorthogonal ligation strategies for labeling and tracking biomolecules in real-time.

In materials science , the electronic properties of the nitronaphthalene scaffold suggest potential applications in the development of novel functional materials. While 2-nitrosonaphthalene itself may not be fluorescent, its derivatives could be designed to exhibit interesting photophysical properties. The "push-pull" substitution pattern, where electron-donating and electron-withdrawing groups are attached to an aromatic core, is a common strategy for creating fluorescent dyes and materials with non-linear optical properties. Future research could explore the synthesis of 2-nitrosonaphthalene derivatives with such substitution patterns.

The following table outlines potential interdisciplinary applications for 2-nitrosonaphthalene.

| Interdisciplinary Field | Potential Application |

| Medicinal Chemistry | As a probe to study the metabolism and toxicology of nitroaromatic compounds. |

| Chemical Biology | Development of novel bioorthogonal reactions for labeling biomolecules. |

| Materials Science | As a building block for the synthesis of functional dyes, nonlinear optical materials, and organic electronic components. |

| Catalysis | As a ligand for the design of novel transition metal catalysts. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Nitrosonaphthalene in environmental or biological samples?

- Methodology: Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and identification, particularly for polar metabolites. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, especially for distinguishing nitroso groups from other substituents. For quantification, calibrate instruments with certified reference materials (e.g., NIST standards) and validate detection limits using spiked matrices .

Q. How should researchers design toxicity screening experiments for 2-Nitrosonaphthalene?

- Methodology: Follow tiered toxicological assessment frameworks:

In vitro assays: Use human cell lines (e.g., HepG2 for hepatic toxicity) to assess acute cytotoxicity (e.g., MTT assay) and genotoxicity (e.g., comet assay).

In vivo models: Employ rodent studies with controlled exposure durations (acute vs. subchronic) and dose-response curves. Monitor biomarkers like glutathione depletion or DNA adduct formation.

- Ensure adherence to ethical guidelines for animal studies, including Institutional Animal Care and Use Committee (IACUC) protocols .

Q. What are the critical steps for synthesizing 2-Nitrosonaphthalene in a laboratory setting?

- Methodology:

Start with naphthalene derivatives (e.g., 2-aminonaphthalene) and perform diazotization using nitrous acid (HNO₂) under acidic conditions.

Purify via recrystallization in ethanol or column chromatography.

Validate purity using melting point analysis and HPLC with UV detection (λ = 254 nm).

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of 2-Nitrosonaphthalene be resolved?

- Methodology:

Apply risk-of-bias assessment (e.g., OHAT guidelines) to evaluate study design, exposure accuracy, and confounding factors .

Conduct systematic reviews using PRISMA frameworks to integrate epidemiological, in vivo, and in vitro data.

Perform mechanistic studies to identify metabolic pathways (e.g., CYP450-mediated activation) and DNA-binding profiles using LC-MS/MS.

- Compare results with structurally related nitroso compounds (e.g., N-nitrosodiphenylamine) to contextualize findings .

Q. What computational models are effective for predicting the environmental persistence of 2-Nitrosonaphthalene?

- Methodology:

Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential.

Validate predictions with experimental data from soil/water microcosms under aerobic/anaerobic conditions.

Incorporate molecular dynamics simulations to assess interactions with environmental matrices (e.g., humic acids).

Q. How can researchers address gaps in the pharmacokinetic data of 2-Nitrosonaphthalene?

- Methodology:

Conduct tracer studies using isotopic labeling (e.g., ¹⁴C or ¹⁵N) to track absorption, distribution, and excretion in vivo.

Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.

Analyze metabolic intermediates via high-resolution mass spectrometry (HRMS) paired with enzymatic inhibition assays.

Guidelines for Contradictory Data Analysis

- Step 1: Classify studies by confidence level (High/Moderate/Low) based on experimental rigor and bias risk .

- Step 2: Identify confounding variables (e.g., exposure duration, sample purity) using multivariable regression .

- Step 3: Replicate critical experiments under standardized conditions (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.